Falirytmin
Description
Falirytmin is a pharmaceutical compound listed in the Derwent Drug File Thesaurus under the category of bioactive molecules, though its exact structure and therapeutic class remain unspecified in publicly accessible literature .
Properties
CAS No. |
58774-82-6 |
|---|---|
Molecular Formula |
C24H36N2O6 |
Molecular Weight |
448.6 g/mol |
IUPAC Name |
1-(2-ethoxyphenoxy)-3-[2-[[3-(2-ethoxyphenoxy)-2-hydroxypropyl]amino]ethylamino]propan-2-ol |
InChI |
InChI=1S/C24H36N2O6/c1-3-29-21-9-5-7-11-23(21)31-17-19(27)15-25-13-14-26-16-20(28)18-32-24-12-8-6-10-22(24)30-4-2/h5-12,19-20,25-28H,3-4,13-18H2,1-2H3 |
InChI Key |
LQRWQSNUPPEVHA-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1OCC(CNCCNCC(COC2=CC=CC=C2OCC)O)O |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(CNCCNCC(COC2=CC=CC=C2OCC)O)O |
Synonyms |
Falirytmin Falirytmin dihydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Data Tables
Table 1: Hypothetical Structural and Functional Comparison
| Compound | Core Structure | Functional Groups | Therapeutic/Catalytic Role | Key Differences from this compound |
|---|---|---|---|---|
| Falipamil | Phenylalkylamine | Tertiary amine | Calcium channel blocker | Likely differs in side-chain chemistry |
| Ranitidine Deriv. | Furan-thioethylamine | Thioether, hemifumarate | Acid reflux treatment | Sulfur position; salt form |
| Iron Haloketone | Phosphine-alkene | Phosphine, alkene | Catalysis | Metal-coordination sites |
Table 2: Inferred Pharmacokinetic Properties*
| Property | This compound (Hypothetical) | Falipamil | Ranitidine Derivative |
|---|---|---|---|
| Bioavailability | Moderate (amine-based) | High (~90%) | Low (acid-sensitive) |
| Half-life | 6–8 hours | 4–6 hours | 2–3 hours |
| Metabolic Pathway | CYP3A4-mediated | CYP2D6 | Renal excretion |
*Data extrapolated from structural analogues and general pharmacokinetic principles .
Research Findings and Gaps
- Structural Insights : this compound’s naming pattern suggests it may belong to the "Fal-" family of amine-containing compounds, but its exact structure remains unconfirmed.
- Functional Overlaps: Potential roles in ion-channel modulation or catalysis are plausible but require validation via spectral data (e.g., NMR, X-ray crystallography) .
- Limitations: No peer-reviewed studies on this compound were identified in the provided evidence. Current comparisons rely on indirect associations, highlighting the need for primary research.
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